(aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride; (R*,R*)-(+/-)-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride; Methyl threo-a-Phenyl-a-(2-piperidyl-d10)acetate Hydrochloride; dl-threo-Methylphenidate-d10 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride; (R*,R*)-(+/-)-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride; Methyl threo-a-Phenyl-a-(2-piperidyl-d10)acetate Hydrochloride; dl-threo-Methylphenidate-d10 Hydrochloride is a deuterated form of methylphenidate, a central nervous system stimulant commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of the drug.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the piperidine ring and the phenylacetic acid moiety.

Deuteration: Deuterium atoms are introduced into the molecule to replace specific hydrogen atoms, resulting in the deuterated form.

Esterification: The carboxylic acid group is converted into a methyl ester.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would involve large-scale synthesis using similar steps but optimized for efficiency and yield. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

化学反应分析

Types of Reactions

(aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or sulfonates are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Methylphenidate-d10 hydrochloride, also known as (αR,2R)-rel-α-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride or (R*,R*)-(+/-)-α-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride, Methyl threo-α-Phenyl-α-(2-piperidyl-d10)acetate Hydrochloride, or dl-threo-Methylphenidate-d10 Hydrochloride, is a labeled form of methylphenidate, a central nervous system (CNS) stimulant . Methylphenidate and its labeled forms have various applications in medical research, including studies related to ADHD, neuropharmacology, and forensic analysis .

Scientific Research Applications

- ADHD Pharmacotherapy Studies Methylphenidate-d10 hydrochloride can be used in studies that explore the effects of methylphenidate on the brain, offering insights into its potential for ADHD treatment and its impact on neurotransmitter regulation .

- CNS Stimulant Research As a CNS stimulant, methylphenidate-d10 hydrochloride can be utilized in research focused on managing hyperkinetic disorders and understanding the interactions between ADHD symptoms and behaviors such as self-induced weight loss .

- Neuropharmacology Methylphenidate-d10 hydrochloride serves as a valuable tool in neuropharmacology research, aiding in the understanding of how methylphenidate interacts with brain chemistry and neurotransmitter functions .

- In Vitro Neuropharmacology Studies Liquid methylphenidate, including its labeled forms, is suitable for in vitro neuropharmacology studies, providing insights into the nonmedical use and adverse effects of methylphenidate. This is particularly relevant for monitoring drug usage trends and improving public health strategies .

- Dopamine Reuptake Inhibitor Research Methylphenidate's properties as a dopamine reuptake inhibitor make methylphenidate-d10 hydrochloride useful in toxicological studies, emphasizing the need for careful monitoring of its use and effects .

- Analytical Toxicology, Urine Drug Testing, and Forensic Analysis Methylphenidate and methylphenidate-d10 hydrochloride are used as reference materials in urine drug testing, clinical toxicology, and forensic analysis .

- Spectrophotometric Method Methylphenidate can be analyzed using a spectrophotometer .

作用机制

The mechanism of action of (aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride involves the inhibition of the dopamine and norepinephrine transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus.

相似化合物的比较

Similar Compounds

Methylphenidate: The non-deuterated form of the compound, commonly used in ADHD treatment.

Dexmethylphenidate: The dextrorotatory enantiomer of methylphenidate, with similar pharmacological effects.

Amphetamine: Another central nervous system stimulant with a different mechanism of action.

Uniqueness

The deuterated form of methylphenidate, (aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride, offers unique advantages in scientific research due to its altered pharmacokinetic properties. The presence of deuterium can lead to differences in metabolic stability and the rate of drug clearance, providing valuable insights into the drug’s behavior in the body.

生物活性

Methylphenidate (MPH), particularly its enantiomers and isotopically labeled forms such as (aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride , has garnered significant attention in pharmacological research due to its clinical applications in treating attention-deficit/hyperactivity disorder (ADHD). This article provides a comprehensive overview of the biological activity associated with these compounds, focusing on their pharmacodynamics, metabolism, and clinical implications.

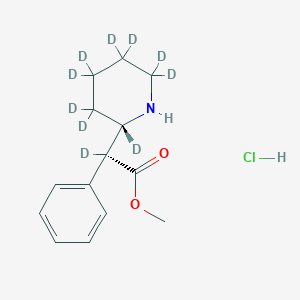

- Chemical Name : (aR,2R)-rel-a-Phenyl-2-piperidineacetic Acid-d10 Methyl Ester Hydrochloride

- Molecular Formula : C14H19D10ClN2O2

- Molecular Weight : 269.77 g/mol

- CAS Number : 19262-68-1

The compound is a derivative of methylphenidate, which features a piperidine ring and a phenyl group, contributing to its central nervous system (CNS) stimulant properties.

Methylphenidate primarily acts as a norepinephrine and dopamine reuptake inhibitor . The d-threo enantiomer is recognized for its superior potency compared to the l-threo form. Studies indicate that d-MPH exhibits a higher affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), which are critical for its therapeutic effects in ADHD management .

Binding Affinities:

| Compound | DAT Affinity | NET Affinity | SERT Affinity |

|---|---|---|---|

| d-MPH | High | High | None |

| dl-MPH | Moderate | Moderate | Low |

| l-MPH | Low | Low | None |

Metabolism and Pharmacokinetics

The metabolism of methylphenidate involves hydrolysis to its primary metabolite, ritalinic acid , which has minimal pharmacological activity. The metabolism pathway is influenced by various factors including pH levels in the gastrointestinal tract and the presence of gut microbiota .

Key Findings on Metabolism:

- Spontaneous Hydrolysis : Up to 60% of methylphenidate can undergo spontaneous hydrolysis in the absence of bacteria, with the process being pH-dependent .

- Gut Microbiota Interaction : Certain gut bacteria can metabolize methylphenidate into ritalinic acid, affecting its bioavailability .

Clinical Efficacy

Clinical studies have demonstrated that d-threo-methylphenidate hydrochloride (d-MPH) is more effective than its racemic counterpart (dl-MPH) in improving ADHD symptoms. A post hoc analysis indicated that d-MPH significantly outperformed dl-MPH on clinician ratings of global improvement and teacher assessments of ADHD symptom remission .

Case Study Summary:

A study involving children diagnosed with ADHD showed that those treated with d-MPH had better outcomes in terms of attention span and behavioral regulation compared to those receiving dl-MPH. The findings highlighted the importance of enantiomer selection in optimizing therapeutic strategies for ADHD management.

Safety and Side Effects

While methylphenidate is generally well-tolerated, potential side effects include insomnia, decreased appetite, and cardiovascular issues. Monitoring for adverse effects is essential, particularly in pediatric populations where growth may be impacted .

属性

CAS 编号 |

1285936-94-8 |

|---|---|

分子式 |

C14H20ClNO2 |

分子量 |

279.83 g/mol |

IUPAC 名称 |

methyl (2S)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetate;hydrochloride |

InChI |

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13-;/m0./s1/i5D2,6D2,9D2,10D2,12D,13D; |

InChI 键 |

JUMYIBMBTDDLNG-YOUMNJRNSA-N |

手性 SMILES |

[2H][C@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)OC.Cl |

规范 SMILES |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。